molecular formula C10H8N4O B13103309 1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one

1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one

Cat. No.: B13103309
M. Wt: 200.20 g/mol
InChI Key: POQDEEQJYGFZTP-UHFFFAOYSA-N
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Description

1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-d][1,2,4]triazinones

Preparation Methods

The synthesis of 1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one typically involves a multi-step process starting from readily available imidazoles. One common synthetic route includes:

Industrial production methods often involve optimizing these steps to ensure safety and scalability, including the use of safe reagents and reaction conditions .

Chemical Reactions Analysis

1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the growth of fungi by interfering with their cell wall synthesis. The compound binds to enzymes involved in the biosynthesis of essential cellular components, thereby disrupting their function .

Comparison with Similar Compounds

1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

1-methyl-3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one

InChI

InChI=1S/C10H8N4O/c1-6-12-13-10(15)9-11-7-4-2-3-5-8(7)14(6)9/h2-5H,1H3,(H,13,15)

InChI Key

POQDEEQJYGFZTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=NC3=CC=CC=C3N12

Origin of Product

United States

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